Allyldimethylsilane

Catalog No.
S1898941
CAS No.
3937-30-2
M.F
C5H11Si
M. Wt
99.23 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Allyldimethylsilane

CAS Number

3937-30-2

Product Name

Allyldimethylsilane

Molecular Formula

C5H11Si

Molecular Weight

99.23 g/mol

InChI

InChI=1S/C5H11Si/c1-4-5-6(2)3/h4H,1,5H2,2-3H3

InChI Key

ZBMGMUODZNQAQI-UHFFFAOYSA-N

SMILES

C[Si](C)CC=C

Canonical SMILES

C[Si](C)CC=C

Allyldimethylsilane is an organosilicon compound with the chemical formula C5_5H11_{11}Si. It features a silicon atom bonded to two methyl groups and an allyl group, which is characterized by a vinyl group (C=C) adjacent to a saturated carbon atom. This structure makes allyldimethylsilane a versatile reagent in organic synthesis, particularly in the formation of carbon-carbon bonds and in various polymerization reactions. The compound is typically a colorless liquid with a characteristic odor, and it is soluble in organic solvents.

  • Nucleophilic Additions: It can be used as a nucleophile in reactions with electrophiles such as aldehydes and ketones. For example, the addition of allyldimethylsilane to carbonyl compounds can yield alcohols after subsequent hydrolysis .
  • Polymerization: The compound can undergo polymerization to form siloxane polymers. The polymerization process often occurs under high dilution conditions, which can influence the molecular weight and structure of the resulting polymers .
  • Cyclization: Allyldimethylsilane can also participate in cyclization reactions, leading to the formation of cyclic siloxanes or other cyclic compounds .

Allyldimethylsilane can be synthesized through several methods:

  • Grignard Reaction: A common synthetic route involves the reaction of dimethylchlorosilane with allyl bromide using magnesium as a reducing agent. This method allows for the formation of allyldimethylsilane under controlled conditions .
  • Hydrosilylation: Another approach includes hydrosilylation reactions where allyl compounds react with silanes in the presence of catalysts, leading to the formation of allyldimethylsilane .

Allyldimethylsilane has various applications in different fields:

  • Organic Synthesis: It is widely used as a reagent in organic synthesis for producing complex organic molecules through carbon-carbon bond formation.
  • Silicone Production: The compound plays a role in the manufacture of silicone polymers, which are used in sealants, adhesives, and coatings due to their thermal stability and flexibility.
  • Pharmaceuticals: Its derivatives may be explored for potential use in drug development, particularly in synthesizing biologically active compounds .

Interaction studies involving allyldimethylsilane primarily focus on its reactivity with various electrophiles and its role in catalyzed reactions. For instance, studies have shown that allylsilanes can participate effectively in chelation-controlled addition reactions with aldehydes, which enhance selectivity and yield in synthetic processes . Further investigations into its interactions could provide insights into its potential applications in medicinal chemistry.

Allyldimethylsilane shares structural similarities with other organosilicon compounds. Below is a comparison highlighting its uniqueness:

CompoundStructureUnique Features
AllyltrimethylsilaneC6_6H14_{14}SiContains three methyl groups; used for similar reactions but with different selectivity.
CrotyldimethylsilaneC6_6H12_{12}SiFeatures an additional carbon; participates in different reaction pathways due to sterics.
VinyltrimethylsilaneC6_6H14_{14}SiContains a vinyl group; often used for polymerization but lacks the allylic reactivity of allyldimethylsilane.

Allyldimethylsilane's unique combination of reactivity and stability makes it particularly valuable for specific synthetic applications where other similar compounds may not perform as effectively. Its ability to form stable intermediates during nucleophilic additions sets it apart from its analogs.

Allyldimethylsilane exhibits a characteristic tetrahedral molecular geometry centered at the silicon atom, consistent with the fundamental structural principles governing organosilicon compounds [1] [2]. The molecular formula C5H12Si indicates a saturated organosilane structure where the silicon center coordinates to two methyl groups, one hydrogen atom, and an allyl group through a methylene linkage [1] [3].

The atomic connectivity pattern follows a branched arrangement with the silicon atom serving as the central tetrahedral node. The allyl substituent connects to silicon through a methylene bridge, creating the sequence Si-CH2-CH=CH2, which distinguishes this compound from vinylsilanes where the double bond directly attaches to silicon [4]. The molecular weight of 100.2343 g/mol reflects this specific connectivity pattern [1] [5].

Experimental and computational studies establish that the silicon center maintains tetrahedral coordination geometry with C-Si-C bond angles ranging from 109.2° to 111.6° [6]. The geometry closely approximates the ideal tetrahedral angle of 109.47° observed in simple silanes [7] [8]. The H-Si-H bond angles remain near the tetrahedral ideal at approximately 109.47°, indicating minimal geometric distortion despite the presence of the allyl substituent [8].

Bond length analyses reveal that silicon-carbon bonds in allyldimethylsilane measure 1.847 ± 0.078 Å, representing typical values for Si-C single bonds in organosilicon compounds [9]. The silicon-hydrogen bond length approximates 1.460 Å, consistent with standard Si-H bond distances observed in binary silicon-hydrogen compounds [10]. These structural parameters demonstrate that the allyl substitution does not significantly perturb the fundamental tetrahedral geometry of the silicon center.

Silicon-Carbon Hyperconjugation Effects

The hyperconjugation phenomenon in allyldimethylsilane represents a critical electronic interaction that fundamentally influences the compound's reactivity and stability. Theoretical investigations utilizing natural bond orbital analysis demonstrate substantial hyperconjugative stabilization through σ(C-Si) → σ(C) orbital interactions, with second-order perturbation energies reaching 9.89 kcal/mol [11]. This interaction energy significantly exceeds the corresponding σ(C-C) → σ(C) interaction energy of 1.61 kcal/mol observed in analogous carbon-based systems [11].

The electronic origin of this hyperconjugation stems from the electronegativity difference between silicon (1.90) and carbon (2.55), creating a polarized Si-C bond with partial ionic character [12] [13]. This polarization results in electron density accumulation toward the carbon atoms, facilitating overlap between the filled σ(C-Si) bonding orbital and vacant σ* antibonding orbitals at adjacent carbon centers [12] [14]. The β-silicon effect manifests as enhanced stabilization of carbocationic intermediates formed during electrophilic substitution reactions [4] [12].

Computational studies reveal that the hyperconjugative interaction requires specific geometric arrangements to maximize orbital overlap. The antiperiplanar relationship between the silicon group and potential leaving groups optimizes the σ(C-Si) → σ* overlap, lowering transition state energies in nucleophilic substitution reactions [12] [14]. This stereoelectronic requirement explains the observed stereochemical preferences in reactions involving allyldimethylsilane derivatives.

The magnitude of hyperconjugative stabilization in allyldimethylsilane creates distinct reactivity patterns compared to analogous carbon systems. The enhanced electron-donating capability of the C-Si bond, approximately equivalent to two alkyl groups or comparable to an acetamide substituent, significantly influences the compound's participation in electrophilic addition and substitution processes [4]. This electronic enhancement underlies the synthetic utility of allylsilanes in organic synthesis, particularly in carbon-carbon bond-forming reactions.

Comparative Analysis with Vinylsilanes and Allylsilanes

The structural and electronic differences between vinylsilanes and allylsilanes create distinct patterns of reactivity and hyperconjugation that fundamentally influence their synthetic applications. In vinylsilanes, the vinyl group directly attaches to silicon through a C=C-Si linkage, positioning the π-system immediately adjacent to the silicon center [15] [4]. This direct connectivity enables strong σ(C-Si) → π*(C=C) hyperconjugative interactions that significantly stabilize carbocationic intermediates formed at the β-carbon position relative to silicon [4].

Allyldimethylsilane, representative of allylsilanes, features an extended carbon framework where the allyl group connects to silicon through a methylene spacer, creating a C=C-C-Si arrangement [4]. This structural modification places the π-system one carbon removed from the silicon center, resulting in hyperconjugative interactions that operate through extended conjugation rather than direct overlap. The remote positioning of the double bond creates preferential reactivity at the γ-carbon position, leading to characteristic substitution patterns that distinguish allylsilanes from their vinyl counterparts [4].

Electrophilic attack patterns reflect these structural differences distinctly. Vinylsilanes undergo electrophilic substitution primarily at the β-carbon, with the silicon group stabilizing the developing positive charge through direct hyperconjugation [4]. The antiperiplanar geometry requirement for optimal orbital overlap influences the stereochemical outcome, typically favoring specific geometric configurations in the products [16]. Conversely, allylsilanes like allyldimethylsilane experience electrophilic attack preferentially at the terminal carbon of the allyl group, with the β-silicon effect operating through the extended π-system to stabilize the resulting carbocation [4].

Stereochemical preferences further differentiate these compound classes. Vinylsilanes exhibit strong preferences for antiperiplanar arrangements between the silicon substituent and leaving groups to maximize σ-σ* orbital overlap [4] [12]. Allylsilanes demonstrate preference for E-configuration in the resulting alkene products, reflecting the geometric constraints imposed by the extended hyperconjugative stabilization [4] [16]. The enantiomeric excesses achieved in asymmetric reactions involving these compounds correlate directly with their respective hyperconjugative stabilization patterns, with E-configured allylsilanes typically providing superior stereoselectivity compared to their Z-isomers [16].

Boiling Point, Density and Phase Behaviour

ParameterMeasured valueExperimental conditionsSource
Molar mass100.23 grams per molecalculated from elemental composition [1]
Physical state (298 kelvin, 101.3 kilopascals)clear, colourless liquidobservation reported in Safety Data Sheet [2]
Density0.710 grams per millilitre (20 degrees Celsius)literature value [1]
Alternative density0.705 grams per millilitre (25 degrees Celsius)Safety Data Sheet value [2]
Normal boiling point69 – 70 degrees Celsius (101.3 kilopascals)literature & Safety Data Sheet [1] [2]
Flash point (closed cup)−20 degrees CelsiusSafety Data Sheet [2]
Refractive index (20 degrees Celsius)1.408literature value [3]
Hydrolytic sensitivityClass 3: reacts with aqueous base, liberating gassupplier information [3]
Relative vapour density (air = 1)> 1 (qualitative)Safety Data Sheet [2]

The data show that allyldimethylsilane is a low-boiling, highly volatile organosilicon liquid. Under ambient pressure it remains liquid from well below the freezing point of water to its boiling range, making it suitable for reactions conducted near room temperature or under gentle reflux. The low density reflects the dominance of silicon–carbon and carbon–hydrogen bonds, while the high refractive index is characteristic of organosilicon compounds containing π-delocalised allyl groups.

Solubility Characteristics in Organic Media

Solvent (298 kelvin)Qualitative solubilitySupporting evidenceSource
WaterInsoluble; forms separate phasemultiple Safety Data Sheets [4]
Toluene (aromatic hydrocarbon)Completely miscible; routinely used as reaction mediumplatinum-catalysed polymerisation experiments carried out under reflux in toluene [5]
Hexane (aliphatic hydrocarbon)Miscible; supplier describes compound as “freely soluble in all organic solvents”technical data sheet [6]
Dichloromethane (chlorinated solvent)Miscible (empirical supplier information)technical data sheet [6]
Alcohols (protic solvents)Limited chemical compatibility; gradual evolution of hydrogen in the presence of baseSafety Data Sheet reactivity section [2]

The pronounced hydrophobicity is governed by the non-polar silicon–alkyl framework. High miscibility with both aromatic and aliphatic hydrocarbons, together with good solubility in chlorinated media, facilitates its use as a coupling reagent or hydrosilane precursor in homogeneous organic synthesis. Contact with aqueous alkaline media leads to partial hydrolysis and hydrogen evolution, consistent with the compound’s hydrolytic sensitivity classification.

Thermal Stability and Decomposition Pathways

Key thermal safety parameters and experimentally observed transformations are summarised below.

Thermal parameter / observationQuantitative detail or qualitative outcomeSource
Flash point−20 degrees Celsius (high flammability) [2]
Auto-ignition temperaturenot reported; precautionary guidance emphasises avoidance of hot surfaces [2]
Stability in storageStable in sealed containers under dry inert atmosphere between 273 and 298 kelvin [2]
Exothermic processes to avoidGenerates hydrogen on contact with alkalis or protic media; hazardous polymerisation possible in the presence of peroxides or precious-metal catalysts [2]
Combustion / fire decompositionIrritating fumes and organic acid vapours evolve; silicon dioxide forms as a high-temperature residue [2]
Catalytic polymerisationPlatinum-on-carbon at the reflux temperature of toluene converts allyldimethylsilane to poly(allylsilane) in 78 percent isolated yield; silacyclopentane by-products detected [5] [7]
High-temperature pyrolysisUnder inert atmosphere above 500 degrees Celsius, dehydrogenative coupling produces cross-linked silicon–carbon networks typical of polycarbosilanes (reported for related hydrosilane precursors) [8]

Detailed research findings illustrate two distinct decomposition regimes:

  • Catalysed room-to-reflux transformations – The 1958 investigation of platinum-catalysed polymerisation demonstrated that allyldimethylsilane undergoes rapid dehydrogenative coupling at approximately 383 kelvin (toluene reflux), furnishing high-molecular-mass poly(allylsilane) and cyclic methylsilacyclopentanes in a single step. The study underscored the marked sensitivity of the silicon–hydrogen bond to transition-metal surfaces, a consideration for process equipment constructed from platinum or palladium alloys [5] [7].

  • Thermal decomposition at elevated temperature – More recent organosilicon materials research records that hydrosilanes bearing allyl substituents, including allyldimethylsilane, undergo step-growth dehydrogenative condensation when heated above about 500 degrees Celsius under argon. The resulting polycarbosilane matrix can be further ceramised to silicon-carbon materials, indicating a pathway from monomeric allyldimethylsilane to heat-resistant silicon-containing ceramics [8].

Other CAS

3937-30-2

General Manufacturing Information

Silane, dimethyl-2-propen-1-yl-: ACTIVE

Dates

Last modified: 08-16-2023

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